molecular formula C16H13ClFN5 B3036076 6-Amino-5-(2-chloro-6-fluorobenzyl)-2-(2-pyridinyl)-4-pyrimidinylamine CAS No. 338965-14-3

6-Amino-5-(2-chloro-6-fluorobenzyl)-2-(2-pyridinyl)-4-pyrimidinylamine

Cat. No.: B3036076
CAS No.: 338965-14-3
M. Wt: 329.76 g/mol
InChI Key: KTFNZBKMYDBHNZ-UHFFFAOYSA-N
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Description

6-Amino-5-(2-chloro-6-fluorobenzyl)-2-(2-pyridinyl)-4-pyrimidinylamine is a synthetic organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-(2-chloro-6-fluorobenzyl)-2-(2-pyridinyl)-4-pyrimidinylamine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the amino group: Amination reactions using reagents like ammonia or amines.

    Substitution reactions: Introducing the 2-chloro-6-fluorobenzyl and 2-pyridinyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups.

    Reduction: Reduction reactions could be used to modify the compound’s structure, such as reducing nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions are common, especially for introducing or modifying functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, amines, alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various derivatives with modified functional groups.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds:

Biology

    Biological assays: Investigated for its biological activity, including potential antimicrobial, antiviral, or anticancer properties.

Medicine

    Drug development: Explored as a potential pharmaceutical agent due to its unique structure and biological activity.

Industry

    Material science:

Mechanism of Action

The mechanism of action of 6-Amino-5-(2-chloro-6-fluorobenzyl)-2-(2-pyridinyl)-4-pyrimidinylamine would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, affecting various biochemical pathways. Detailed studies would be required to elucidate its exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine derivatives: Compounds with similar pyrimidine structures.

    Benzyl-substituted pyrimidines: Compounds with benzyl groups attached to the pyrimidine ring.

    Fluorinated pyrimidines: Compounds with fluorine atoms in their structure.

Uniqueness

The uniqueness of 6-Amino-5-(2-chloro-6-fluorobenzyl)-2-(2-pyridinyl)-4-pyrimidinylamine lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methyl]-2-pyridin-2-ylpyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN5/c17-11-4-3-5-12(18)9(11)8-10-14(19)22-16(23-15(10)20)13-6-1-2-7-21-13/h1-7H,8H2,(H4,19,20,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFNZBKMYDBHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=C(C(=N2)N)CC3=C(C=CC=C3Cl)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Amino-5-(2-chloro-6-fluorobenzyl)-2-(2-pyridinyl)-4-pyrimidinylamine
Reactant of Route 2
6-Amino-5-(2-chloro-6-fluorobenzyl)-2-(2-pyridinyl)-4-pyrimidinylamine
Reactant of Route 3
6-Amino-5-(2-chloro-6-fluorobenzyl)-2-(2-pyridinyl)-4-pyrimidinylamine
Reactant of Route 4
6-Amino-5-(2-chloro-6-fluorobenzyl)-2-(2-pyridinyl)-4-pyrimidinylamine
Reactant of Route 5
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6-Amino-5-(2-chloro-6-fluorobenzyl)-2-(2-pyridinyl)-4-pyrimidinylamine
Reactant of Route 6
6-Amino-5-(2-chloro-6-fluorobenzyl)-2-(2-pyridinyl)-4-pyrimidinylamine

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